Einecs 279-847-5

Description

EINECS 279-847-5 (CAS 7686-41-1) is a benzothiazole derivative with the molecular formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol. Key physicochemical properties include:

- TPSA (Topological Polar Surface Area): 70.15 Ų

- LogP (Partition Coefficient): 1.45

- Water Solubility: 2.94 mg/mL (LogS = -1.53)

- Hydrogen Bond Acceptors/Donors: 3/1

- Bioavailability Score: 0.55 .

This compound is structurally characterized by a benzothiazole core with a methoxy substituent, influencing its chemical reactivity and biological interactions. It is commonly used in agrochemical and pharmaceutical research due to its heterocyclic aromatic structure .

Properties

CAS No. |

81904-30-5 |

|---|---|

Molecular Formula |

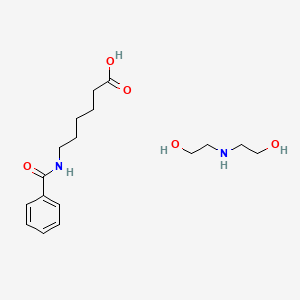

C17H28N2O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

6-benzamidohexanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C13H17NO3.C4H11NO2/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11;6-3-1-5-2-4-7/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16);5-7H,1-4H2 |

InChI Key |

MTZDNSKXMOTAJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzamidohexanoic acid, compound with 2,2’-iminodiethanol, involves the reaction of 6-benzamidohexanoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Hydrolysis

DINP undergoes hydrolysis under acidic or basic aqueous conditions , reverting to phthalic acid and isononanol. This reaction is critical for assessing environmental persistence:

Reaction:

Factors Influencing Hydrolysis:

-

pH : Accelerated in strongly acidic or alkaline environments.

-

Temperature : Higher temperatures increase reaction rates.

-

Stability : Minimal degradation under neutral pH and ambient conditions.

Transesterification

DINP participates in transesterification reactions with alcohols or other esters, enabling the synthesis of modified phthalates:

General Reaction:

Typical Conditions:

-

Catalysts : Titanium isopropoxide, tin-based catalysts.

-

Applications : Production of mixed phthalate esters for specialized polymer formulations.

Thermal Degradation

At elevated temperatures (>200°C), DINP may decompose via radical pathways , releasing volatile organic compounds (VOCs) such as alkenes and phthalic anhydride:

Degradation Products:

-

Phthalic anhydride ().

-

Iso-nonenol ().

-

Carbon oxides ().

Stability Profile:

| Temperature Range (°C) | Behavior |

|---|---|

| <200 | Stable |

| 200–300 | Partial decomposition |

| >300 | Rapid degradation |

Environmental and Biological Reactions

DINP’s environmental fate involves microbial degradation under aerobic and anaerobic conditions, though its high molecular weight limits bioavailability . Key pathways include:

-

Oxidative cleavage of alkyl chains by soil bacteria.

-

Esterase-mediated hydrolysis in aquatic systems.

Scientific Research Applications

6-benzamidohexanoic acid, compound with 2,2’-iminodiethanol, has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-benzamidohexanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

EINECS 279-847-5 shares structural homology with several benzothiazole and thiazole derivatives. Below is a comparative analysis based on Tanimoto similarity scores (≥70%) and physicochemical properties:

Table 1: Key Properties of this compound and Similar Compounds

| Compound Name | CAS/EINECS | Molecular Formula | Molecular Weight | TPSA (Ų) | LogP | Solubility (mg/mL) | Similarity Score |

|---|---|---|---|---|---|---|---|

| This compound | 7686-41-1 | C₇H₆N₂OS | 166.20 | 70.15 | 1.45 | 2.94 | Reference |

| 2-Amino-4-methoxybenzothiazole | 7471-03-6 | C₈H₈N₂OS | 180.22 | 70.15 | 1.62 | 1.82 | 0.95 |

| 5-Methoxybenzothiazole | 1261737-67-0 | C₈H₇NOS | 165.21 | 44.48 | 2.34 | 0.98 | 0.89 |

| 4-Chlorobenzothiazole | 54346-87-1 | C₇H₄ClNS | 169.63 | 44.48 | 2.87 | 0.54 | 0.85 |

| 2-Aminobenzothiazole | 6294-52-6 | C₇H₆N₂S | 150.20 | 67.35 | 1.12 | 3.21 | 0.80 |

Notes:

- Structural Similarity: All compounds share a benzothiazole backbone. Substitutions (e.g., methoxy, amino, chloro) modulate electronic properties and bioavailability .

- Bioavailability: this compound has moderate GI absorption (66.64%) and low BBB permeability, comparable to 2-Amino-4-methoxybenzothiazole (GI absorption: 68.12%) .

- Toxicity Predictions: Read-Across Structure Activity Relationships (RASAR) models indicate that ≥70% similarity in Tanimoto scores (based on PubChem 2D fingerprints) allows extrapolation of toxicological profiles from labeled analogs .

Research Findings and Implications

Functional Group Impact: Methoxy Substitution: Compounds like 2-Amino-4-methoxybenzothiazole and this compound exhibit enhanced solubility compared to chlorinated analogs (e.g., 4-Chlorobenzothiazole) due to increased polarity . Amino Groups: 2-Aminobenzothiazole shows higher solubility (3.21 mg/mL) but lower LogP (1.12), suggesting improved hydrophilicity for pharmaceutical applications .

RASAR models demonstrate that 1,387 labeled analogs (e.g., REACH Annex VI compounds) can predict hazards for ~33,000 EINECS substances, streamlining regulatory assessments .

Industrial Relevance:

- These compounds are used in dye synthesis (methoxy derivatives) and corrosion inhibitors (chlorinated analogs), highlighting the role of structural tuning in application-specific performance .

Q & A

Q. How to resolve conflicts between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer: Re-examine force field parameters in molecular dynamics simulations or density functional theory (DFT) calculations. Validate docking poses with mutagenesis studies or X-ray crystallography .

- Publication Standards: Disclose all computational settings (e.g., software version, convergence criteria) to enable replication .

Q. What frameworks support interdisciplinary data integration (e.g., chemical, genomic) for this compound research?

- Methodological Answer: Use ontology-based platforms (e.g., ChEBI, Gene Ontology) to standardize terminology. Apply network analysis tools (e.g., Cytoscape) to map compound-pathway interactions .

- Collaboration: Engage domain-specific experts to co-design workflows and interpret cross-disciplinary findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.